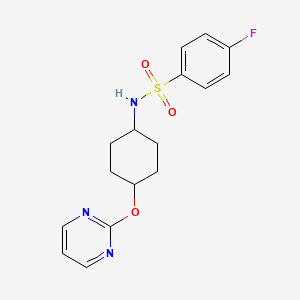

4-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with a fluorine atom at the para position, linked to a (1r,4r)-configured cyclohexyl ring bearing a pyrimidin-2-yloxy group. While explicit pharmacological data are absent in the provided evidence, its structural motifs—such as the sulfonamide group and pyrimidine moiety—suggest applications in medicinal chemistry, possibly as enzyme inhibitors or receptor modulators .

Propriétés

IUPAC Name |

4-fluoro-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3S/c17-12-2-8-15(9-3-12)24(21,22)20-13-4-6-14(7-5-13)23-16-18-10-1-11-19-16/h1-3,8-11,13-14,20H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDOCBIUPLRCOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)F)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

4-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide has diverse applications in scientific research, spanning multiple disciplines:

Chemistry: Utilized as a building block for synthesizing complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.

Biology: Investigated for its potential biological activity, including interactions with enzymes, receptors, or other biomolecules.

Medicine: Explored for its therapeutic potential, including as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry: Applied in material science, polymer chemistry, and as a functional additive in various industrial processes.

Mécanisme D'action

The mechanism by which 4-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide exerts its effects depends on its application and target:

Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, modulating their activity or expression.

Pathways Involved: It could influence signaling pathways, metabolic processes, or cellular functions, leading to the desired biological or chemical outcome.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) Pyridine Carboxamide Analogs

- Example : 2-Methyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]pyridine-3-carboxamide (BK79164)

- Key Differences : Replaces the benzenesulfonamide with a pyridine carboxamide.

- Implications :

- Reduced acidity of the amide versus sulfonamide could alter pharmacokinetics (e.g., membrane permeability).

- Molecular weight: 312.37 g/mol (vs. ~367 g/mol for the target compound, estimated from its formula).

(b) Pyrazolo-Pyrimidine Derivatives

- Example: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Key Differences: Incorporates a pyrazolo-pyrimidine scaffold and chromen-2-yl group. Implications:

- Increased molecular complexity (MW: 589.1 g/mol) likely reduces solubility.

- Additional fluorine atoms may improve metabolic stability.

- Melting point: 175–178°C, suggesting higher crystallinity than the target compound.

Substituent Effects

(a) Fluorine Substitution

- The para-fluoro group on the benzene ring is a shared feature with compounds like N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide ().

(b) Pyrimidine Modifications

Stereochemical and Conformational Considerations

- The (1r,4r) cyclohexyl configuration is conserved in BK79164 () but absent in piperazine-containing analogs (e.g., tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate, ).

Data Table: Comparative Analysis

Research Implications

- The target compound’s balance of rigidity (cyclohexyl) and polarity (sulfonamide) positions it as a promising candidate for further pharmacological profiling.

- Structural analogs with fluorinated aromatic systems (e.g., ) highlight trends in optimizing metabolic stability and target affinity.

Note: Detailed pharmacological data (e.g., IC50, solubility) for the target compound are unavailable in the provided evidence, necessitating experimental validation.

Activité Biologique

The compound 4-fluoro-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structural formula of 4-fluoro-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide can be represented as follows:

This structure consists of a fluorinated benzenesulfonamide moiety linked to a cyclohexyl group substituted with a pyrimidine derivative. The presence of the fluorine atom and the pyrimidine ring are key to its biological activity.

Research indicates that compounds similar to 4-fluoro-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide exhibit various mechanisms of action:

- Carbonic Anhydrase Inhibition : Sulfonamides are known to inhibit carbonic anhydrase enzymes, which play critical roles in physiological processes such as respiration and acid-base balance. Inhibition of these enzymes can lead to alterations in neurotransmitter release and neuronal excitability .

- Antitumor Activity : Some studies have shown that pyrimidine-based compounds possess significant antitumor properties. For instance, related compounds have demonstrated lower IC50 values against cancer cell lines compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating potential for use in cancer therapy .

- Neuropharmacological Effects : The compound's interaction with dopaminergic systems suggests potential applications in treating neurological disorders. It has been noted to modulate behavioral sensitization in models of drug addiction, particularly related to nicotine exposure .

Table 1: Biological Activity Summary

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of pyrimidine-based sulfonamides, including derivatives similar to 4-fluoro-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide. The results indicated that these compounds exhibited significant growth inhibition in MCF-7 and MDA-MB-231 breast cancer cell lines with IC50 values ranging from 0.87–12.91 μM . The selectivity index was notably higher compared to traditional chemotherapeutics.

Case Study 2: Neurological Impact

In a behavioral study involving mice, administration of a sulfonamide derivative led to a significant reduction in nicotine-induced behavioral sensitization. The compound demonstrated dose-dependent effects on locomotor activity, suggesting its potential as a therapeutic agent for addiction-related disorders . The modulation of adenosine levels in the striatum further supports its neuropharmacological relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.